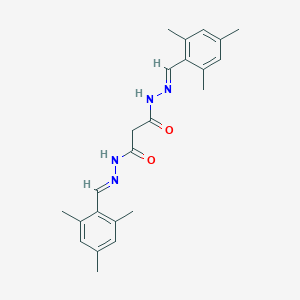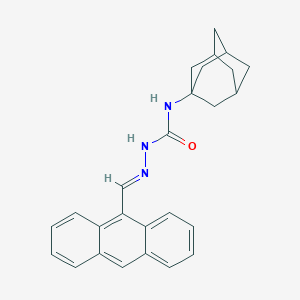![molecular formula C25H20N4O4 B448708 N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide CAS No. 389075-79-0](/img/structure/B448708.png)
N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide is a complex organic compound that features a benzimidazole moiety fused with a chromenylidene group and a methoxybenzamide. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone to form the benzimidazole coreThe final step involves the coupling of the intermediate with 4-methoxybenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives
Aplicaciones Científicas De Investigación
N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions .
Mecanismo De Acción
The mechanism of action of N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The chromenylidene group may enhance the compound’s ability to interact with cellular targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds like thiabendazole and albendazole, which are used as antiparasitic agents.
Chromenylidene derivatives: Compounds like coumarin and its derivatives, which have anticoagulant and antimicrobial properties .
Uniqueness
N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide is unique due to its combined benzimidazole and chromenylidene structure, which may confer enhanced biological activity and specificity compared to other similar compounds .
Propiedades
IUPAC Name |
N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-31-17-12-10-15(11-13-17)24(30)28-29-25-18(23-26-19-7-3-4-8-20(19)27-23)14-16-6-5-9-21(32-2)22(16)33-25/h3-14H,1-2H3,(H,26,27)(H,28,30)/b29-25+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJHYJADFRMHQK-XLVZBRSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide](/img/structure/B448625.png)
![4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B448626.png)
![2-bromo-N-{4-[(2-bromobenzoyl)amino]butyl}benzamide](/img/structure/B448627.png)
![1-(1-Adamantyl)-3-[(E)-pyridin-3-ylmethylideneamino]urea](/img/structure/B448628.png)
![N~1~,N~1~,N~1~-TRIETHYL-2-({6-OXO-6-[2-(TRIETHYLAMMONIO)ETHOXY]HEXANOYL}OXY)-1-ETHANAMINIUM](/img/structure/B448629.png)
![4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B448630.png)
![3-(4-bromophenyl)-N-(6-{[3-(4-bromophenyl)acryloyl]amino}-2-pyridinyl)acrylamide](/img/structure/B448634.png)
![ethyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B448638.png)

![ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B448641.png)

![N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE](/img/structure/B448646.png)
![N~2~-({2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE](/img/structure/B448647.png)
![1-[(4-Hydroxybenzylidene)aminocarbamoylmethyl]pyridinium](/img/structure/B448648.png)
